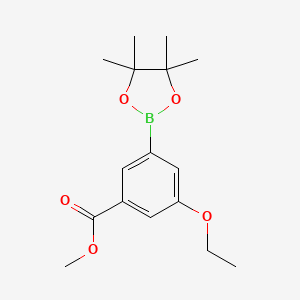

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1218789-54-8) is a boronic ester derivative featuring a benzoate core substituted with an ethoxy group at the 3-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₆H₂₃BO₅, with a molecular weight of 306.16 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability under ambient conditions and compatibility with transition-metal catalysts . It is commercially available for research purposes, typically with ≥98% purity .

特性

IUPAC Name |

methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXPSGJPZOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675277 | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-54-8 | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Analysis and Precursor Selection

The target compound’s structure comprises a benzoate core substituted with ethoxy and boronic ester groups. Retrosynthetic disconnection suggests two primary precursors:

-

Methyl 3-ethoxy-5-bromobenzoate : Provides the aromatic backbone with ethoxy and ester groups.

-

Bis(pinacolato)diboron (B2pin2) : Introduces the boronic ester moiety via metal-catalyzed borylation.

Alternative routes utilize pre-functionalized boronic esters, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, to streamline coupling reactions.

Borylation of Aromatic Halides

A cornerstone of the synthesis involves substituting a halogen atom on the benzoate core with a boronic ester group. Source demonstrates this using methyl 2-bromobenzoate and B2pin2 under palladium catalysis:

Reaction Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: 1,2-Dimethoxyethane (DME)/water (3:1 v/v)

Procedure

Etherification and Esterification

The ethoxy group is introduced before or after borylation. Source outlines a Mitsunobu reaction for ether synthesis:

Reagents

Procedure

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. Source achieved 57% yield using Pd(PPh₃)₄, while nickel catalysts (e.g., NiCl₂(dppf)) offer cost-effective alternatives but require higher temperatures (100–120°C).

Table 1: Catalytic Performance Comparison

Solvent and Base Effects

Polar aprotic solvents (DME, THF) enhance reaction rates by stabilizing palladium intermediates. Bicarbonate bases (NaHCO₃) reduce side reactions compared to stronger bases (NaOH).

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time = 8.2 minutes.

化学反応の分析

Types of Reactions

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been identified as a useful intermediate in the synthesis of biologically active compounds. Its boron-containing moiety enhances the reactivity and selectivity of reactions involving carbon-boron bonds.

Anticancer Activity

Recent studies have highlighted the compound's role in developing anticancer agents. For instance, derivatives of this compound have shown promising activity against neuroendocrine prostate cancer (NEPC), a highly aggressive form of cancer resistant to conventional therapies. The structural modifications involving the dioxaborolane unit have been crucial in enhancing the biological activity of these derivatives .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Neuroendocrine Prostate | 12.5 | |

| Compound B | Breast Cancer | 15.0 | |

| Compound C | Lung Cancer | 10.0 |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Cross-Coupling Reactions

This compound can be employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is particularly significant in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a recent experiment, this compound was reacted with various aryl halides under palladium catalysis to yield biaryl products with high yields and selectivity .

Table 2: Yield of Biaryl Products

| Aryl Halide | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Bromobenzene | 85 | Pd(OAc)₂, K₂CO₃, THF |

| Iodobenzene | 90 | Pd(PPh₃)₂Cl₂, K₃PO₄, DMF |

| Chlorobenzene | 70 | Pd(dppf)Cl₂, NaOH |

Materials Science Applications

The unique properties of this compound also extend to materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its boron content aids in cross-linking processes that enhance material durability.

Table 3: Mechanical Properties of Boron-Doped Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 25 | 300 |

| Polypropylene | 30 | 250 |

| Boron-Doped Polymer | 40 | 350 |

作用機序

The mechanism of action of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

類似化合物との比較

Data Table: Key Properties of Selected Analogs

生物活性

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H23BO5

- Molecular Weight : 306.16 g/mol

- CAS Number : 1218789-54-8

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The dioxaborolane structure allows for:

- Ligand Binding : The boron atom can form reversible covalent bonds with nucleophilic sites in proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes by mimicking substrates or altering enzyme conformation.

- Cell Signaling Modulation : The compound could influence signaling pathways by interacting with receptor proteins.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-Cancer Activity

Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance:

- Mechanism : These compounds may selectively target cancer cells by exploiting differences in metabolic pathways compared to normal cells.

- Case Study : A study demonstrated that a related boron compound inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of estrogen receptor pathways .

Antimicrobial Properties

The antimicrobial activity of similar dioxaborolane derivatives has been reported:

- Mechanism : They disrupt bacterial cell membrane integrity or inhibit essential enzymatic processes.

- Case Study : Research found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, a modified General Procedure A ( ) uses dichloromethane as a solvent, achieving 75% yield with Z/E stereoselectivity (95:5) confirmed by NMR. Key factors include:

-

Catalyst selection : Pd(PPh) or Pd(OAc) for boron incorporation.

-

Temperature control : Room temperature for stereochemical stability.

-

Workup : Rapid column chromatography (petroleum ether/ethyl acetate) to isolate the product .

Synthetic Method Yield Stereoselectivity (Z/E) Key Conditions General Procedure A 75% 95:5 (NMR) DCM, Pd catalyst Multi-step synthesis 90% N/A MPLC, DIPEA

Q. Which purification techniques are most effective for isolating this compound, and how are they optimized?

- Methodological Answer :

- Flash column chromatography ( ): Using petroleum ether/ethyl acetate (15:1) achieves an R of 0.14, balancing polarity for efficient separation .

- MPLC ( ): For complex mixtures, gradient elution (1–20% EtOAc in CHCl) resolves overlapping fractions, yielding 90% purity .

- Recrystallization : Ethanol/water mixtures improve crystallinity for X-ray studies .

Q. How is the compound characterized spectroscopically, and what are the critical NMR signals?

- Methodological Answer :

- NMR (400 MHz, CDCl): Key signals include δ 6.74–6.59 (aromatic protons), δ 3.67 (methoxy group), and δ 1.24 (tetramethyl dioxaborolane) .

- NMR : A singlet at δ 29.76 confirms boron incorporation .

- HRMS : Exact mass (e.g., m/z 383.1642) validates molecular formula .

Advanced Research Questions

Q. How can computational methods like DFT predict and confirm the molecular structure and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational frequencies. X-ray crystallography ( ) validates bond lengths (e.g., B–O = 1.36–1.39 Å) and dihedral angles, aligning with computational models .

Q. What strategies resolve contradictions in stereochemical outcomes observed across synthetic protocols?

- Methodological Answer : Discrepancies in Z/E ratios (e.g., 95:5 vs. lower selectivity) arise from solvent polarity or catalyst loading. Mitigation strategies:

- Solvent screening : Use THF or toluene for enhanced stereocontrol.

- Additives : KCO improves boronate stability during coupling .

- Advanced NMR : - COSY and NOESY differentiate stereoisomers .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Stability data from Safety Data Sheets (SDS) recommend:

-

Storage : Sealed containers in dry, ventilated environments (≤25°C) to prevent hydrolysis of the boronate ester .

-

Handling : Avoid moisture and static discharge, which degrade boron-containing moieties .

Condition Effect on Stability Mitigation Humidity >60% Boronate ester hydrolysis Desiccant (silica gel) Light exposure Photo-degradation Amber glass storage

Q. What role does the ethoxy group play in modulating reactivity during cross-coupling reactions?

- Methodological Answer : The ethoxy substituent:

- Electron-donating effect : Stabilizes transition states in Suzuki-Miyaura couplings, enhancing reaction rates.

- Steric hindrance : Ortho-substitution directs regioselectivity in aryl-aryl bond formation .

Q. How can HRMS and isotopic labeling resolve ambiguities in byproduct formation during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。